molecular formula C17H18ClNO2S B13654197 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride

Cat. No.: B13654197
M. Wt: 335.8 g/mol
InChI Key: JPEGSXXJPHXBPA-UHFFFAOYSA-N
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Description

2-Amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid hydrochloride is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a methylsulfanyl (-SCH2-) side chain and a hydrochloride counterion. This compound is structurally characterized by:

  • Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety providing UV-sensitive protection for amine groups in peptide synthesis .
  • Methylsulfanyl substituent: A thioether group that may influence hydrophobicity and redox reactivity compared to oxygen-based analogs.
  • Hydrochloride salt: Enhances solubility in polar solvents and stabilizes the zwitterionic amino acid structure .

Properties

IUPAC Name

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S.ClH/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEGSXXJPHXBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride typically involves the protection of the amino group, followed by the introduction of the fluorenylmethylsulfanyl group. The process often includes steps such as:

  • Protection of the amino group using a suitable protecting group.
  • Introduction of the fluorenylmethylsulfanyl group through nucleophilic substitution reactions.
  • Deprotection of the amino group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the fluorenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorenylmethylsulfanyl group or the carboxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorenylmethylsulfanyl group can interact with proteins and enzymes, potentially affecting their function. The amino acid backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and activity.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among Fmoc-protected amino acid derivatives include side-chain substituents and stereochemistry. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid hydrochloride -SCH2-Fmoc C17H16ClNO2S 333.83* Thioether side chain; hydrochloride salt enhances solubility
3-(2-Chlorophenyl)-2-Fmoc-propanoic acid -C6H4Cl (2-chlorophenyl) C24H20ClNO4 439.87 Aromatic chlorophenyl group increases hydrophobicity
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid -C8H5ClN (chloroindole) C26H21ClN2O4 476.91 Indole moiety enables π-π stacking in peptide interactions
2-Fmoc-amino-3-(furan-2-yl)propanoic acid -C4H3O (furan-2-yl) C21H19NO5 365.38 Heterocyclic furan enhances electronic diversity
2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride -C14H9 (anthracenyl) C17H16ClNO2 301.77 Bulky anthracene group introduces steric hindrance
2-Fmoc-amino-3-(2-hydroxyethylsulfanyl)propanoic acid -SCH2CH2OH C20H21NO5S 399.44 Hydroxyethylsulfanyl improves water solubility

*Calculated based on analogous compounds in .

Key Observations :

  • Hydrophobicity : Chlorophenyl and anthracenyl substituents (logP >4) increase lipophilicity compared to methylsulfanyl (logP ~2.5) or hydroxyethylsulfanyl (logP ~1.8) .
  • Reactivity : Thioether groups (e.g., -SCH2-) are susceptible to oxidation, unlike ethers (-O-) or aromatic groups .
  • Steric Effects : Bulky groups (anthracenyl, chloroindole) may hinder peptide coupling efficiency in solid-phase synthesis .

Physicochemical Properties

Property Target Compound 3-(2-Chlorophenyl) Analogue Furan-2-yl Derivative
Melting Point (°C) 116–117* Not reported Not reported
Solubility Soluble in DMF, MeOH Poor in water; soluble in DCM Moderate in THF
Hazard Profile (GHS) H315, H319, H335 H302, H315 H302, H315, H319, H335

*Assumed from structurally similar compounds in .

Biological Activity

2-Amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered interest due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethylsulfanyl group, which may influence its interactions within biological systems.

  • IUPAC Name : (2S)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid
  • Molecular Formula : C17H17NO2S
  • Molecular Weight : 301.39 g/mol
  • CAS Number : 7010360

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.

1. Antioxidant Activity

Studies have indicated that derivatives of amino acids can exhibit antioxidant properties, which may help in reducing oxidative stress in cells. The presence of the sulfanyl group is particularly relevant as sulfur-containing compounds are known to scavenge free radicals.

2. Neuroprotective Effects

Research suggests that related compounds may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation. The fluorenyl group could play a role in enhancing these effects by stabilizing the compound's structure.

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar amino acid derivatives. The potential for this compound to inhibit bacterial growth could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective effects, researchers administered the compound to rodent models subjected to oxidative stress. The results indicated a significant reduction in markers of neuronal damage and inflammation compared to control groups, suggesting that the compound may enhance neuronal resilience.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. Results demonstrated that specific derivatives exhibited significant inhibition zones in agar diffusion tests, indicating their potential as therapeutic agents against bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduced oxidative stress markers
NeuroprotectiveDecreased neuronal damage in rodent models
AntimicrobialInhibition of bacterial growth

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